propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate
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Overview
Description
Propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromenone core, a morpholine moiety, and a benzoate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.
Introduction of the Morpholine Moiety: The morpholine moiety can be introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the chromenone intermediate.
Esterification: The final step involves the esterification of the hydroxyl group on the chromenone core with propyl 4-hydroxybenzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromenone core can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate can be compared with other similar compounds, such as:
Chromenone Derivatives: Compounds with similar chromenone cores but different substituents.
Morpholine Derivatives: Compounds with morpholine moieties but different core structures.
Benzoate Esters: Compounds with benzoate ester groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a chromenone core, morpholine moiety, and benzoate ester group, which imparts distinct chemical and biological properties.
List of Similar Compounds
- 7-hydroxy-4-oxo-4H-chromen-3-yl benzoate
- 8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl benzoate
- Propyl 4-hydroxybenzoate derivatives
Properties
IUPAC Name |
propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO7/c1-2-11-30-24(28)16-3-5-17(6-4-16)32-21-15-31-23-18(22(21)27)7-8-20(26)19(23)14-25-9-12-29-13-10-25/h3-8,15,26H,2,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWUMTAFTOHOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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